1-(Ethenyloxy)-1-methoxyethene
Description
1-(Ethenyloxy)-1-methoxyethene (hypothetical structure inferred from nomenclature) is an organoether compound characterized by two oxygen-containing functional groups: an ethenyloxy (vinyloxy) group and a methoxy group attached to the same ethene backbone. Such compounds are typically employed in organic synthesis as intermediates, leveraging their electron-rich double bonds for nucleophilic additions or cycloadditions .
Properties
CAS No. |
77302-18-2 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-ethenoxy-1-methoxyethene |
InChI |
InChI=1S/C5H8O2/c1-4-7-5(2)6-3/h4H,1-2H2,3H3 |
InChI Key |
RXOVRKHEFGVJSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)OC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
- Structure : Replaces the ethenyloxy group with a bulky tert-butyldimethylsilyloxy (TBS) group.
- Key Properties :
- Stability : The TBS group enhances stability, allowing the compound to be used without further purification in reactions .
- Reactivity : The steric bulk of the TBS group directs regioselectivity during nucleophilic attacks, favoring specific intermediates in synthetic pathways .
- Synthetic Utility : Widely used in cross-coupling reactions and as a protecting group in carbohydrate chemistry .
1-(Ethenyloxy)octane
- Structure : Features a linear octyl chain instead of the methoxy group (C₁₀H₂₀O) .
- Key Properties: Boiling Point: 186–187°C, significantly higher than simpler vinyl ethers due to increased van der Waals interactions from the long alkyl chain . Applications: Likely used as a solvent or plasticizer due to its non-polar nature.
- Contrast : The methoxy group in 1-(Ethenyloxy)-1-methoxyethene introduces polarity, enhancing solubility in polar aprotic solvents like THF, which is critical for reactions requiring such media .
Benzene, (1-methoxyethenyl) (α-Methoxystyrene)
Butyl Vinyl Ether (1-(Ethenyloxy)butane)
(2-Methoxyethoxy)ethene
- Structure : Ethoxy and methoxy groups on adjacent carbons (C₅H₁₀O₂) .
- Key Properties: Solubility: High solubility in water and ethanol due to ether-oxygen hydrogen bonding . Applications: Potential use as a co-monomer in polyether synthesis.
- Contrast : The geminal substitution in 1-(Ethenyloxy)-1-methoxyethene may lead to unique electronic effects, such as increased electron density on the ethene moiety, facilitating Diels-Alder reactions.
Research Implications
- Reactivity Trends : Bulky substituents (e.g., TBS) enhance stability but limit reaction pathways, while smaller groups (e.g., methoxy) increase versatility in synthesis .
- Safety Considerations : Aliphatic vinyl ethers like butyl vinyl ether require careful handling due to flammability, a trait likely shared by 1-(Ethenyloxy)-1-methoxyethene .
- Future Directions : Experimental characterization of 1-(Ethenyloxy)-1-methoxyethene’s physical properties (e.g., boiling point, stability) is needed to confirm hypotheses derived from analogs.
This analysis synthesizes data from diverse sources, emphasizing structural nuances that dictate chemical behavior.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Ethenyloxy)-1-methoxyethene in laboratory settings?
- Methodological Answer : Synthesis of vinyl ethers like 1-(Ethenyloxy)-1-methoxyethene typically involves nucleophilic substitution between a vinyl halide (e.g., vinyl bromide) and an alkoxide ion derived from methoxyethanol. Reaction conditions such as aprotic solvents (e.g., DMF or THF) and bases (e.g., NaH) are critical for high yields. For analogous compounds, tert-butyldimethylsilyl-protected derivatives are synthesized via silylation of alcohols under basic conditions .
Q. What spectroscopic techniques are most effective for characterizing 1-(Ethenyloxy)-1-methoxyethene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the vinyl and methoxy protons. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretches at ~1100 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) can verify purity and molecular weight .
Q. What are the primary applications of 1-(Ethenyloxy)-1-methoxyethene in organic synthesis?
- Methodological Answer : This compound serves as a versatile intermediate in cycloadditions and polymer chemistry. Its electron-rich vinyl group participates in [2+2] photocycloadditions, while the methoxy group stabilizes transition states in nucleophilic substitutions. It is also used as a solvent for polar and nonpolar compounds in chromatographic separations .
Q. What are the recommended storage conditions to prevent degradation of 1-(Ethenyloxy)-1-methoxyethene?
- Methodological Answer : Store under inert gas (argon or nitrogen) at low temperatures (2–8°C) in amber glass vials to inhibit oxidation or polymerization. Avoid prolonged exposure to light, moisture, or acidic/basic environments, which can hydrolyze the vinyl ether bond .
Advanced Research Questions
Q. How does the electronic structure of 1-(Ethenyloxy)-1-methoxyethene influence its reactivity in nucleophilic additions?
- Methodological Answer : The methoxy group donates electron density via resonance, activating the vinyl ether toward electrophilic attack. Computational studies (e.g., DFT calculations) reveal lowered LUMO energy at the β-carbon, facilitating nucleophilic additions. Steric effects from substituents further modulate regioselectivity .
Q. What strategies can resolve contradictions in reported reaction yields when using 1-(Ethenyloxy)-1-methoxyethene as a protecting group?
- Methodological Answer : Discrepancies in yields often arise from solvent polarity, temperature, or catalyst choice. For example, using anhydrous THF instead of DMF can reduce side reactions. Systematic optimization via Design of Experiments (DoE) or high-throughput screening can identify robust conditions .
Q. How can computational modeling predict the regioselectivity of 1-(Ethenyloxy)-1-methoxyethene in cycloaddition reactions?
- Methodological Answer : Molecular dynamics simulations and frontier molecular orbital (FMO) theory predict preferred reaction pathways. For [2+2] cycloadditions, the HOMO of the vinyl ether interacts with the LUMO of the dienophile. Software like Gaussian or ORCA can model transition states and energy barriers .
Q. What mechanistic insights explain the role of 1-(Ethenyloxy)-1-methoxyethene in facilitating [2+2] photocycloadditions?
- Methodological Answer : Ultraviolet irradiation generates a diradical intermediate at the vinyl group, enabling cross-cycloaddition with alkenes. Time-resolved spectroscopy and ESR studies confirm radical formation. Solvent polarity and triplet sensitizers (e.g., acetone) enhance quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
